![molecular formula C23H36N8O2 B2823805 1,7-bis(2-piperidylethyl)-3,9-dimethyl-5,7,9-trihydro-4H-1,2,4-triazino[4,3-h] purine-6,8-dione CAS No. 898448-99-2](/img/structure/B2823805.png)
1,7-bis(2-piperidylethyl)-3,9-dimethyl-5,7,9-trihydro-4H-1,2,4-triazino[4,3-h] purine-6,8-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a derivative of purine, which is a heterocyclic aromatic organic compound. Purines, including substituted purines and their tautomers, are the most widely occurring nitrogen-containing heterocycle in nature .
Chemical Reactions Analysis
The chemical reactions involving purine derivatives can be quite complex and are often influenced by factors such as temperature, pressure, and the presence of catalysts . Without specific information on “1,7-bis(2-piperidylethyl)-3,9-dimethyl-5,7,9-trihydro-4H-1,2,4-triazino[4,3-h] purine-6,8-dione”, it’s difficult to provide a detailed analysis of its chemical reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics such as its melting point, solubility in water, and chemical stability. These properties can often be predicted based on the compound’s molecular structure .Applications De Recherche Scientifique
Molecular Geometry and Interactions
The study of the molecular structure of related compounds, such as theophylline derivatives, reveals insights into their typical geometry and potential for forming hydrogen bonds. These structural analyses are fundamental for understanding how such compounds could interact with biological molecules or be incorporated into larger molecular frameworks for various applications, including as ligands or in the design of novel materials (Karczmarzyk et al., 1995).
Natural Product Derivatives and Antibacterial Activity
Derivatives from natural products, such as those isolated from endophytic fungi, show potential in antibacterial applications. The study of diketopiperazines groups from the fungus Purpureocillium lilacinum suggests the significance of exploring natural product chemistry for discovering new antibacterial agents, highlighting the vast potential of natural compounds for medicinal chemistry (Bara et al., 2020).
Receptor Affinity and Pharmacological Evaluation
Research into purine-2,6-dione derivatives provides insights into their affinity for serotonin receptors and their potential pharmacological applications. Such studies are crucial for the development of compounds with psychotropic activity, demonstrating how structural modifications can influence receptor binding and functional activity, potentially leading to new treatments for psychiatric disorders (Chłoń-Rzepa et al., 2013).
Molecular Solids and Conformational Studies
The synthesis and study of molecular solids from symmetrical bis(piperazine-2,5-diones) show the importance of conformational analysis in designing materials with specific properties. Such research can inform the development of novel materials with potential applications in various fields, including electronics and photonics (Polaske et al., 2009).
Safety and Hazards
The safety and hazards associated with a compound depend on factors such as its reactivity, toxicity, and potential for causing harm to the environment . Without specific information on “1,7-bis(2-piperidylethyl)-3,9-dimethyl-5,7,9-trihydro-4H-1,2,4-triazino[4,3-h] purine-6,8-dione”, it’s difficult to provide a detailed analysis of its safety and hazards.
Orientations Futures
Propriétés
IUPAC Name |
3,9-dimethyl-1,7-bis(2-piperidin-1-ylethyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H36N8O2/c1-18-17-30-19-20(24-22(30)31(25-18)16-14-28-11-7-4-8-12-28)26(2)23(33)29(21(19)32)15-13-27-9-5-3-6-10-27/h3-17H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGRPUCGXXWQVIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CCN4CCCCC4)CCN5CCCCC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H36N8O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,9-dimethyl-1,7-bis(2-piperidin-1-ylethyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[1-[(2-Methylpropan-2-yl)oxycarbonyl]-2,3,3a,4,5,6,7,7a-octahydroindol-3-yl]acetic acid](/img/structure/B2823722.png)
![ethyl 3-[6-chloro-1,1-dioxido-2-(piperidin-1-ylcarbonyl)-4H-1,4-benzothiazin-4-yl]benzoate](/img/structure/B2823723.png)
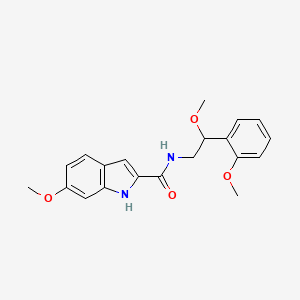
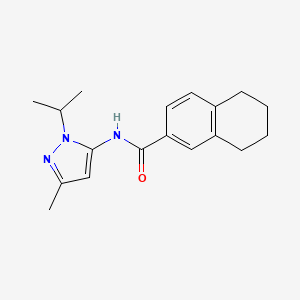
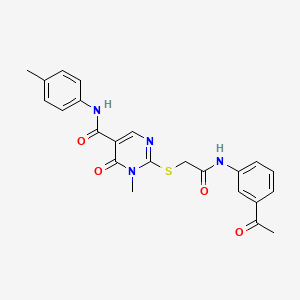
![1-{4-[4-(Piperidinocarbonyl)piperidino]phenyl}-1-ethanone](/img/structure/B2823729.png)
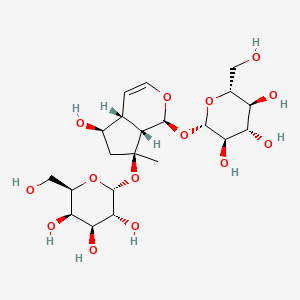
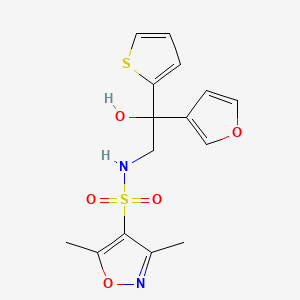
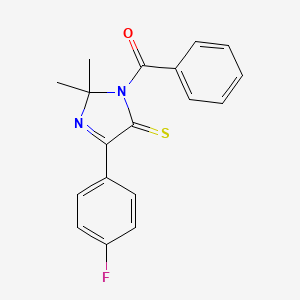
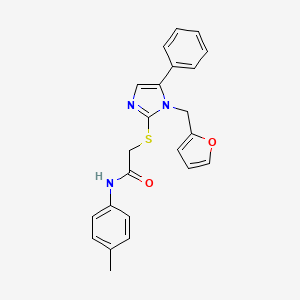
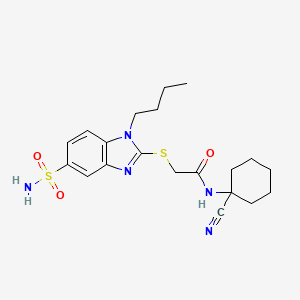
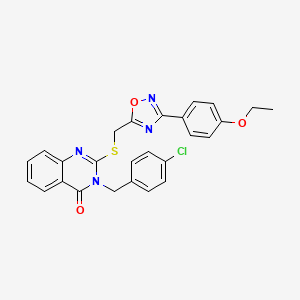
![5-bromo-N-(2-(imidazo[2,1-b]thiazol-6-yl)ethyl)furan-2-carboxamide](/img/structure/B2823744.png)
